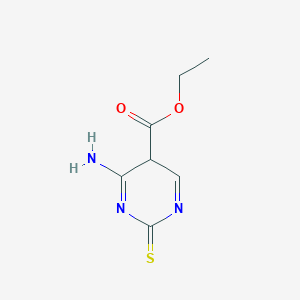

Ethyl 4-amino-2-thioxo-2,5-dihydropyrimidine-5-carboxylate

Description

Ethyl 4-amino-2-thioxo-2,5-dihydropyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted with an amino group at position 4, a thioxo group at position 2, and an ethyl carboxylate moiety at position 3. The compound serves as a precursor in synthesizing fused heterocyclic systems, such as pyrrolo[3,2-d]pyrimidinones, through reactions with alkylating agents or isothiocyanates . Its synthetic utility lies in the thioxo group’s nucleophilicity, enabling alkylation and cyclization reactions to form complex heterocycles.

Properties

Molecular Formula |

C7H9N3O2S |

|---|---|

Molecular Weight |

199.23 g/mol |

IUPAC Name |

ethyl 4-amino-2-sulfanylidene-5H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C7H9N3O2S/c1-2-12-6(11)4-3-9-7(13)10-5(4)8/h3-4H,2H2,1H3,(H2,8,10,13) |

InChI Key |

ZAAQVOIXKWHSKF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C=NC(=S)N=C1N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-2-thioxo-2,5-dihydropyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate with ethyl isothiocyanate, which yields the desired thioxopyrimidine derivative . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-thioxo-2,5-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thioxopyrimidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the ethyl ester moiety.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothioxopyrimidines.

Substitution: Various substituted thioxopyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-amino-2-thioxo-2,5-dihydropyrimidine-5-carboxylate is a heterocyclic compound in the pyrimidine family, characterized by a pyrimidine ring with amino and thioxo group substitutions, and an ethyl ester at the carboxylic acid position. It has potential applications in medicinal chemistry because of its unique structure and biological activities.

Chemical Transformations:

this compound can undergo various chemical transformations. One such transformation involves heating it with formamide at 110–130 °C, which leads to the formation of a Schiff base .

Biological Activities:

This compound exhibits significant biological activities.

Synthesis:

Several methods can achieve the synthesis of this compound.

Applications:

this compound has several applications. Interaction studies have focused on its binding affinity with various biological targets.

Structural Comparison:

this compound shares structural features with related compounds.

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| Ethyl 4-amino-6-methylpyrimidine-5-carboxylate | Similar pyrimidine structure without thioxo group | Antimicrobial | Lacks thioxo moiety |

| Ethyl 4-(aryl)-6-methylthio-pyrimidine-5-carboxylate | Contains aryl substituents | Anticancer | Aryl substitution enhances activity |

| Ethyl 4-(phenyl)-6-methylpyrimidine-5-carboxylate | Aryl group on the pyrimidine ring | Moderate analgesic | Different substitution pattern affects activity |

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-thioxo-2,5-dihydropyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in oxidative stress, inflammation, and cell proliferation. For example, it may inhibit the activity of nitric oxide synthase (NOS) and tumor necrosis factor-alpha (TNF-α), leading to reduced inflammation and oxidative damage . Additionally, it can interact with DNA and RNA, interfering with the replication of viruses and cancer cells .

Comparison with Similar Compounds

Reactivity and Functional Group Influence

- Thioxo Group Reactivity : The thioxo group in the target compound facilitates nucleophilic substitution reactions, as seen in its conversion to methylsulfanyl derivatives (e.g., Compound 57 in ). This contrasts with the carbonyl group in thiazolo[3,2-a]pyrimidine derivatives (), which participates in hydrogen bonding and influences crystal packing .

Crystallographic and Conformational Analysis

- Ring Puckering : The pyrimidine ring in the target compound likely exhibits puckering, as observed in related dihydropyrimidines. Cremer and Pople’s puckering parameters () quantify deviations from planarity, with flattened boat conformations common in fused systems (e.g., a 0.224 Å deviation in ’s compound) .

- Dihedral Angles: Fused systems like thiazolo[3,2-a]pyrimidine () show significant dihedral angles (80.94°) between aromatic and heterocyclic rings, whereas non-fused analogs like Compound 56 exhibit less pronounced angular strain .

Pharmacological Potential

While notes the pharmacological relevance of pyrimidine derivatives, the target compound’s bioactivity remains underexplored.

Biological Activity

Ethyl 4-amino-2-thioxo-2,5-dihydropyrimidine-5-carboxylate (ETDC) is a heterocyclic compound that belongs to the pyrimidine family. Its unique structural features include an amino group, a thioxo group, and an ethyl ester at the carboxylic acid position. This compound has gained attention in medicinal chemistry due to its diverse biological activities, which include antimicrobial, anticancer, and antiviral properties.

- Molecular Formula : C7H9N3O2S

- Molecular Weight : 199.23 g/mol

- Melting Point : Decomposes around 260°C

Synthesis Methods

ETDC can be synthesized through various chemical transformations, often involving reactions with pyrimidine derivatives and other reagents. The specific methods vary depending on the desired purity and yield of the compound.

Antimicrobial Activity

ETDC has been shown to exhibit significant antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. For instance, its activity was compared with other pyrimidine derivatives, revealing that ETDC had superior efficacy against certain resistant strains.

Anticancer Properties

Recent research has highlighted ETDC's potential as an anticancer agent. In vitro studies demonstrated that ETDC induces apoptosis in cancer cell lines by activating caspase pathways and modulating mitochondrial membrane potential. The compound's ability to disrupt cell cycle progression further supports its role as a therapeutic agent in oncology.

Table 1: Summary of Biological Activities of ETDC

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis via caspase activation | |

| Antiviral | Reduction of viral replication in infected cells |

Case Studies

- Antimicrobial Efficacy : A study evaluated ETDC against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating strong antimicrobial activity.

- Cancer Cell Line Studies : In experiments involving human promyelocytic leukemia HL-60 cells, ETDC was found to reduce cell viability significantly at concentrations above 25 µM. The compound triggered apoptosis through increased reactive oxygen species (ROS) production and altered expression levels of Bcl-2 and Bax proteins.

- Antiviral Activity : Research demonstrated that ETDC exhibits antiviral properties against influenza viruses, showing a reduction in viral load in infected mouse models by more than 2-log after treatment with the compound.

Interaction Studies

ETDC's binding affinity with biological targets has been explored through various interaction studies. These studies suggest that the thioxo group plays a critical role in enhancing the compound's biological activity by facilitating interactions with key enzymes involved in disease pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing Ethyl 4-amino-2-thioxo-2,5-dihydropyrimidine-5-carboxylate?

- Methodological Answer : The compound is typically synthesized via multicomponent reactions such as the Biginelli reaction, which involves condensation of an aldehyde, β-ketoester (e.g., ethyl acetoacetate), and thiourea under acidic conditions. For example, refluxing with glacial acetic acid and acetic anhydride (1:1 v/v) at 110–120°C for 8–12 hours yields the product. Post-synthesis purification involves recrystallization from ethyl acetate/ethanol mixtures .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm hydrogen/carbon environments, particularly the thioxo (C=S) and ester (COOEt) groups.

- IR spectroscopy to identify vibrations for N–H (3200–3400 cm⁻¹), C=O (1700–1750 cm⁻¹), and C=S (1200–1250 cm⁻¹).

- Mass spectrometry (ESI-MS or EI-MS) for molecular ion validation.

- Elemental analysis to verify purity and stoichiometry .

Q. What are the critical structural features observed in its crystal lattice?

- Methodological Answer : Single-crystal X-ray diffraction reveals a puckered pyrimidine ring (flattened boat conformation) with deviations of ~0.2 Å from planarity. Dihedral angles between fused rings (e.g., thiazolopyrimidine and benzene) range from 80–90°, influencing molecular packing. Hydrogen-bonding networks (C–H···O/S) stabilize the crystal structure along specific axes .

Advanced Research Questions

Q. How can conformational ambiguities (e.g., ring puckering) be resolved during crystallographic refinement?

- Methodological Answer : Use software like SHELXL to refine displacement parameters and apply restraints for disordered atoms. Puckering coordinates (Cremer-Pople parameters) quantify non-planarity: calculate amplitude (q) and phase angle (φ) to classify ring conformations. For example, a q₂ value of ~0.5 Å indicates a boat conformation in six-membered rings .

Q. How to address contradictions between spectroscopic data and crystallographic results in structure determination?

- Methodological Answer : Cross-validate using:

- Density Functional Theory (DFT) to compare calculated (NMR/IR) and experimental spectra.

- Hirshfeld surface analysis to assess intermolecular interactions affecting crystallographic data.

- Variable-temperature NMR to detect dynamic effects (e.g., tautomerism) not observed in static crystal structures .

Q. What strategies optimize reaction yields for derivatives with bulky substituents?

- Methodological Answer :

- Microwave-assisted synthesis reduces reaction time (30–60 minutes vs. 8+ hours) and improves yields by 15–20%.

- Lewis acid catalysts (e.g., FeCl₃ or ZnCl₂) enhance regioselectivity in Biginelli reactions.

- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates in sterically hindered systems .

Q. How do electronic effects of substituents influence biological activity in related pyrimidine derivatives?

- Methodological Answer : Perform QSAR studies correlating substituent Hammett constants (σ) with bioactivity (e.g., enzyme inhibition). Electron-withdrawing groups (e.g., –CF₃) enhance thioxo group reactivity, improving binding to cysteine proteases. Molecular docking (AutoDock Vina) identifies key interactions (e.g., H-bonds with –NH₂ or C=O groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.